molecular formula C10H13BrN2 B1588854 3-Bromo-5-(1-methyl-pyrrolidin-2-yl)-pyridine CAS No. 71719-09-0

3-Bromo-5-(1-methyl-pyrrolidin-2-yl)-pyridine

Cat. No.: B1588854
CAS No.: 71719-09-0
M. Wt: 241.13 g/mol
InChI Key: VKHLFAFBADEABG-UHFFFAOYSA-N
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Description

3-Bromo-5-(1-methyl-pyrrolidin-2-yl)-pyridine is a heterocyclic organic compound that contains both a bromine atom and a pyrrolidine ring attached to a pyridine core. Compounds of this nature are often of interest in medicinal chemistry and organic synthesis due to their potential biological activities and utility as intermediates in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-(1-methyl-pyrrolidin-2-yl)-pyridine typically involves the bromination of a pyridine derivative followed by the introduction of the pyrrolidine ring. One common method might include:

    Bromination: Starting with 5-(1-methyl-pyrrolidin-2-yl)-pyridine, bromine or a brominating agent such as N-bromosuccinimide (NBS) can be used to introduce the bromine atom at the 3-position.

    Cyclization: The pyrrolidine ring can be introduced through a cyclization reaction involving a suitable precursor.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and other advanced chemical engineering techniques.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(1-methyl-pyrrolidin-2-yl)-pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.

    Coupling Reactions: The bromine atom can participate in coupling reactions such as Suzuki or Heck reactions.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a catalyst.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, substitution reactions might yield various substituted pyridines, while coupling reactions could produce biaryl compounds.

Scientific Research Applications

3-Bromo-5-(1-methyl-pyrrolidin-2-yl)-pyridine may have several applications in scientific research, including:

    Medicinal Chemistry: As a potential lead compound or intermediate in the synthesis of pharmaceuticals.

    Organic Synthesis: As a building block for the synthesis of more complex organic molecules.

    Biological Studies: Investigating its biological activity and potential as a therapeutic agent.

Mechanism of Action

The mechanism of action for 3-Bromo-5-(1-methyl-pyrrolidin-2-yl)-pyridine would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-5-(1-methyl-pyrrolidin-2-yl)-pyridine: can be compared with other brominated pyridine derivatives or pyrrolidine-containing compounds.

    This compound: might be unique in its specific substitution pattern and the presence of both a bromine atom and a pyrrolidine ring.

Uniqueness

The uniqueness of this compound lies in its specific structure, which could confer unique biological activities or synthetic utility compared to other similar compounds.

Properties

IUPAC Name

3-bromo-5-(1-methylpyrrolidin-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2/c1-13-4-2-3-10(13)8-5-9(11)7-12-6-8/h5-7,10H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKHLFAFBADEABG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1C2=CC(=CN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60452667
Record name 3-bromo-5-(1-methylpyrrolidin-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60452667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71719-09-0
Record name 3-bromo-5-(1-methylpyrrolidin-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60452667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Enantiomerically enriched 5-bromo-3-(2-pyrrolidinyl)pyridine (1.82 g, 8 mmol) was dissolved in a mixture of 98% formic acid (16 mL) and 37% aqueous formaldehyde (8 mL). The solution was heated with stirring for 3 h at 80° C. After cooling to 25° C. the mixture was concentrated in vacuo and water (30 mL) added. The mixture was basified with solid NaOH to pH 12 and extracted with methylene chloride (3×40 mL). The combined organic extracts were washed with brine (20 mL), dried (MgSO4) and concentrated in vacuo. The crude material was chromatographed on silica gel with ethyl acetate:hexane (1:3 ) as eluant to afford 5-bromo-3-(1-methyl-2-pyrrolidinyl)pyridine as an oil, 1.63 g,84%. LRMS (EI) m/e 242 (C10H13N281Br), 241 (C10H13N279Br--+H), 240 (C10H11 N279Br), 239 (C10H13N279Br--+H); 1H NMR (DMSO-d6, 300 MHz) δ 8.55 (d, J=2.1 Hz, 1H), 8.44 (d, J=1.9 Hz, 1H), 7.88 (t, J=1.9 Hz, 1H), 3.24 (b-dt, J=8.1 Hz, 1H), 3.10 (t, J=8.0 Hz, 1H), 2.36 (m, 1H), 2.1s (s, 3H), 1.95 (m, 1H), 1.85 (m, 1H), 1.70 (m, 1H).
Quantity
1.82 g
Type
reactant
Reaction Step One
Quantity
16 mL
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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